N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide
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Overview
Description
“N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide” is a complex organic compound. It appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . The compound also includes a cyclopropyl group, which is a three-carbon ring, and a 4-methylbenzyl group, which is a benzene ring with a methyl (CH3) and a benzyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the morpholine ring, the cyclopropyl group, and the 4-methylbenzyl group. These groups would likely contribute to the overall stability and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. Factors that could influence these properties include the compound’s molecular weight, solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]cyclopropyl]morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-2-4-13(5-3-12)10-16(6-7-16)18-15(19)14-11-17-8-9-20-14/h2-5,14,17H,6-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKLYXBNSTAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)NC(=O)C3CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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